Introduction: Unveiling a Core Heterocycle for Advanced Materials
Introduction: Unveiling a Core Heterocycle for Advanced Materials
An In-depth Technical Guide to Thieno[3,2-b]thiophene-2-carbonitrile: Properties, Synthesis, and Applications
In the landscape of materials science and medicinal chemistry, the design and synthesis of novel molecular architectures are paramount to innovation. Thieno[3,2-b]thiophene-2-carbonitrile, a fused heterocyclic compound, has emerged as a critical and versatile building block. Its rigid, planar structure, extended π-conjugation, and electron-rich nature make it an exemplary scaffold for the development of high-performance organic electronic materials.[1][2] The strategic placement of the nitrile (-CN) group not only modulates its electronic properties but also provides a reactive handle for a diverse array of chemical transformations, further expanding its utility.
This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the fundamental chemical and physical properties of Thieno[3,2-b]thiophene-2-carbonitrile, explores its synthetic pathways, and highlights its significant applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and its potential in medicinal chemistry.
Physicochemical and Spectroscopic Profile
The intrinsic properties of Thieno[3,2-b]thiophene-2-carbonitrile are foundational to its function in advanced materials. Its fused-ring system enforces a high degree of planarity, which facilitates intermolecular π-π stacking—a critical factor for efficient charge transport in organic semiconductors. The electron-withdrawing nitrile group influences the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, allowing for the fine-tuning of the electronic band gap in resulting polymers and small molecules.[1][2]
Core Properties Summary
| Property | Value | Source(s) |
| CAS Number | 40985-58-8 | [2][3] |
| Molecular Formula | C₇H₃NS₂ | [2][4] |
| Molecular Weight | 165.23 g/mol | [2] |
| Appearance | Off-white to light yellow powder/crystals | [2][5] |
| Melting Point | 48.0 to 52.0 °C | [3][4] |
| Boiling Point | 318.8 ± 22.0 °C (Predicted) | [3][4] |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [3][4] |
| Purity | >98% | [2][5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of Thieno[3,2-b]thiophene-2-carbonitrile. While detailed spectral data requires access to specialized databases, the availability of ¹H NMR, ¹³C NMR, and IR spectra is well-documented.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively. The specific shifts and coupling constants provide definitive proof of the fused ring system and the position of the nitrile substituent.
-
Infrared (IR) Spectroscopy : The IR spectrum is particularly useful for identifying the characteristic nitrile (C≡N) stretching vibration, which is a strong indicator of the functional group's presence.[8]
Synthesis and Reactivity: A Versatile Intermediate
While direct, single-step syntheses of Thieno[3,2-b]thiophene-2-carbonitrile are not extensively detailed in general literature, the synthesis of the core thieno[3,2-b]thiophene scaffold is well-established and typically serves as a precursor.[9] Methodologies often start from commercially available thiophene derivatives and involve cyclization reactions to form the fused ring system.[9][10][11]
Illustrative Synthetic Pathway for the Thieno[3,2-b]thiophene Core
A common approach involves the construction of the second thiophene ring onto a pre-existing one. For instance, strategies starting from 3-bromothiophene have been reported to yield the thieno[3,2-b]thiophene core, which can then be functionalized.[9] More advanced methods, such as the Fiesselmann thiophene synthesis, offer routes to substituted thieno[3,2-b]thiophene derivatives.[10]
Caption: Generalized synthetic logic for Thieno[3,2-b]thiophene-2-carbonitrile.
Chemical Reactivity
The true strength of Thieno[3,2-b]thiophene-2-carbonitrile lies in its role as a reactive intermediate.[1][2] The nitrile group is a versatile functional handle that can undergo various transformations, including:
-
Hydrolysis to form the corresponding carboxylic acid.
-
Reduction to form an amine.
-
Participation in cycloaddition reactions .
This reactivity is frequently exploited in the synthesis of more complex conjugated molecules. For example, it is a key starting material for creating advanced semiconducting polymers like those based on diketopyrrolopyrrole (DPP), where the nitrile group facilitates the formation of the pyrrolopyrrole core.[2]
Caption: Role of BTH-CN as a key intermediate in materials synthesis.
Applications in Research and Development
The unique combination of electronic properties and synthetic accessibility has positioned Thieno[3,2-b]thiophene-2-carbonitrile as a valuable component in several high-tech fields.
Organic Electronics
The thieno[3,2-b]thiophene moiety is a favored building block for organic semiconductors due to its high charge carrier mobility and environmental stability.[12][13]
-
Organic Field-Effect Transistors (OFETs): It is used to synthesize polymers and small molecules for the active layer in OFETs.[1][2] Its rigid structure promotes ordered packing in thin films, which is essential for efficient charge transport.[13]
-
Organic Photovoltaics (OPVs): As a component of donor-acceptor copolymers, it helps to tune the material's absorption spectrum and energy levels, leading to more efficient solar cells.[2]
-
Organic Light-Emitting Diodes (OLEDs): It serves as a building block for host and emitter materials, influencing the efficiency and color purity of the emitted light.[1]
Medicinal Chemistry and Drug Development
While the carbonitrile derivative itself is primarily a synthetic intermediate, the thieno[3,2-b]thiophene scaffold is of growing interest in medicinal chemistry. Research has shown that derivatives, particularly Thieno[3,2-b]thiophene-2-carboxylic acid , act as agonists for the G protein-coupled receptor 35 (GPR35), a target implicated in inflammatory processes.[14][15] This discovery highlights the potential of the thieno[3,2-b]thiophene core as a pharmacophore for developing novel therapeutics.[15] The carbonitrile can serve as a synthetic precursor to these carboxylic acid derivatives.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of Thieno[3,2-b]thiophene-2-carbonitrile is essential.
-
Hazard Identification : It is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][16]
-
Recommended Precautions : Use in a well-ventilated area or outdoors.[5] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5] Avoid breathing dust and refrain from eating, drinking, or smoking when using this product.[5]
-
Storage : Store in a cool, dark, and dry place.[3] It should be kept in a tightly sealed container.[3]
Conclusion
Thieno[3,2-b]thiophene-2-carbonitrile is more than just a chemical compound; it is an enabling tool for innovation. Its robust and tunable electronic properties make it an indispensable intermediate in the synthesis of next-generation organic semiconductors for OFETs, OPVs, and OLEDs.[1][2] Furthermore, the demonstrated biological activity of its derivatives opens promising avenues in drug discovery.[14][15] For researchers and developers in these fields, a thorough understanding of its properties, synthesis, and reactivity is crucial for harnessing its full potential to create advanced and impactful technologies.
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